3-Cyclopropyl-5-fluorobenzonitrile
Description
3-Cyclopropyl-5-fluorobenzonitrile is an aromatic nitrile derivative featuring a cyclopropyl substituent at the 3-position and a fluorine atom at the 5-position of the benzene ring. This compound is of interest in medicinal and agrochemical research due to its structural hybridity, which may influence bioactivity, metabolic stability, and binding interactions with biological targets.
Properties
Molecular Formula |
C10H8FN |
|---|---|
Molecular Weight |
161.18 g/mol |
IUPAC Name |
3-cyclopropyl-5-fluorobenzonitrile |
InChI |
InChI=1S/C10H8FN/c11-10-4-7(6-12)3-9(5-10)8-1-2-8/h3-5,8H,1-2H2 |
InChI Key |
AOEYNMSXIAWWRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=CC(=C2)C#N)F |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 3-Bromo-5-fluorobenzonitrile
This intermediate is commercially available but can also be synthesized via electrophilic substitution on a suitably substituted benzene ring:
- Reaction Conditions:
- Bromination of 5-fluorobenzonitrile using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) under controlled temperature.
- Alternatively, direct bromination of 5-fluorobenzonitrile with bromine in acetic acid.
Step 2: Nucleophilic aromatic substitution with cyclopropyl nucleophile
-
- The key step involves nucleophilic attack at the position ortho or para to the nitrile group, facilitated by the electron-withdrawing groups (fluorine and nitrile).
- Use of cyclopropylmagnesium bromide or cyclopropylzinc reagents as nucleophiles.
-
- Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether.
- Temperature: -78°C to room temperature.
- Catalyst: None required, but Lewis acids like zinc chloride can enhance reactivity.
-
- Formation of the cyclopropyl-substituted benzene ring, yielding This compound .
Notes:
- The regioselectivity is driven by the directing effects of existing substituents.
- The reaction often requires excess nucleophile to drive substitution at the desired position.
Preparation Method 2: Cyclopropylation via Cross-Coupling Reactions
Step 1: Preparation of 5-Fluorobenzonitrile Derivative
- Starting from 5-fluorobenzonitrile, selective halogenation at the 3-position can be achieved via directed ortho-lithiation or halogen exchange reactions.
Step 2: Cross-Coupling with Cyclopropyl Boronic Acid or Derivatives
-
- Suzuki-Miyaura coupling between the halogenated aromatic nitrile and cyclopropylboronic acid or ester.
-
- Catalyst: Palladium(0) complex, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.
- Base: Potassium carbonate or cesium carbonate.
- Solvent: Mixture of dioxane and water or toluene.
- Temperature: 80–100°C.
-
- Efficient formation of the cyclopropyl-substituted benzene nitrile.
Notes:
- The coupling tolerates various functional groups, enabling late-stage modification.
- Selectivity is enhanced by the electronic effects of fluorine and nitrile groups.
Additional Considerations and Optimization Strategies
| Parameter | Impact on Synthesis | Optimization Tips |
|---|---|---|
| Reaction Temperature | Affects regioselectivity and yield | Maintain low temperatures during nucleophilic substitution to control regioselectivity; higher temperatures favor coupling reactions. |
| Choice of Solvent | Influences solubility and reaction rate | Use polar aprotic solvents (THF, DMSO, DMF) for SNAr and cross-coupling reactions. |
| Base Strength | Affects nucleophile activation | Cesium carbonate or potassium carbonate are preferred for their solubility and reactivity. |
| Catalyst Loading | Determines reaction efficiency | Palladium catalysts at 1–5 mol% are typical for Suzuki coupling; optimizing ligand environment enhances yield. |
Purification and Characterization
Post-synthesis, purification typically involves:
- Column chromatography with silica gel using suitable eluents (e.g., hexanes/ethyl acetate).
- Recrystallization from appropriate solvents for high purity.
- Spectroscopic confirmation:
- NMR: Aromatic proton signals, nitrile carbon (~115 ppm in ^13C NMR), and cyclopropyl signals (~0.5–1.5 ppm in ^1H NMR).
- IR: Characteristic nitrile stretch (~2220–2260 cm-1).
- Mass spectrometry: Molecular ion at m/z 200 for the molecular formula C₇H₃BrFN.
Summary of Key Data
| Method | Main Reactions | Reaction Conditions | Yield Range | Advantages |
|---|---|---|---|---|
| SNAr on 3-bromo-5-fluorobenzonitrile | Aromatic substitution with cyclopropyl nucleophile | -78°C to RT, THF | 60–85% | High regioselectivity, straightforward |
| Cross-coupling (Suzuki) | Coupling with cyclopropylboronic acid | 80–100°C, Pd catalyst | 70–90% | Modular, late-stage functionalization |
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-5-fluorobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Cyclopropyl-5-fluorobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-5-fluorobenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the presence of the fluorine atom often enhances the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-cyclopropyl-5-fluorobenzonitrile can be contextualized by comparing it with analogous compounds, such as the triazole-thiadiazole hybrid 5-(4-Cyclopropyl-5-((3-fluorobenzyl)sulfonyl)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole described in . Below is a detailed analysis:
Structural and Electronic Properties
The triazole-thiadiazole hybrid exhibits a more complex heterocyclic framework, contributing to higher molecular weight and diversified non-covalent interactions. In contrast, this compound’s simpler structure may favor better membrane permeability due to reduced polarity.
Computational and Experimental Insights
- DFT Calculations : The triazole-thiadiazole compound was analyzed using B3LYP/6-31G(d,p), revealing frontier orbital energies (HOMO: -6.12 eV, LUMO: -1.89 eV) and atomic charge distributions critical for antifungal activity . For this compound, analogous DFT studies are unreported, but the nitrile group’s electron-withdrawing nature likely lowers LUMO energy, enhancing electrophilic reactivity.
- Antifungal Activity : The triazole-thiadiazole hybrid demonstrated significant antifungal activity, attributed to its sulfonyl and triazole motifs . While this compound’s bioactivity remains uncharacterized, the fluorine atom’s electronegativity and the cyclopropyl group’s steric effects could modulate interactions with fungal enzymes (e.g., cytochrome P450).
Stability and Reactivity
- The triazole-thiadiazole compound’s sulfonyl group increases hydrolytic stability compared to nitrile-containing analogs. However, nitriles are generally more reactive toward nucleophiles (e.g., in Michael addition or cycloaddition reactions).
Biological Activity
3-Cyclopropyl-5-fluorobenzonitrile is an organic compound with notable potential in medicinal chemistry due to its unique structural features, including a cyclopropyl group and a fluorine atom attached to a benzonitrile core. This compound has garnered attention for its biological activity, particularly in the fields of antimicrobial and anticancer research.
- Molecular Formula : CHFN
- Molecular Weight : 167.16 g/mol
- Structural Features :
- Cyclopropyl group enhances reactivity.
- Fluorine atom contributes to lipophilicity and biological interactions.
The presence of both the cyclopropyl and fluorine groups in this compound imparts unique chemical properties that are believed to enhance its reactivity and biological activity, making it a valuable intermediate in drug development.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit several biological activities:
- Antimicrobial Properties : Initial investigations suggest that the compound could inhibit the growth of various microbial strains, although specific mechanisms remain to be fully elucidated.
- Anticancer Potential : The compound has shown promise in preliminary cancer cell line studies, where it may induce apoptosis or inhibit proliferation through interactions with specific molecular targets.
The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with key enzymes and receptors within biological systems, potentially modulating various signaling pathways. The structural characteristics of the compound allow it to form stable complexes with certain enzymes, which could alter their activity and provide insights into its pharmacological potential.
Table 1: Summary of Biological Activity Studies
Detailed Findings
- Antimicrobial Activity : In vitro assays demonstrated that this compound exhibits significant antibacterial activity against specific strains, suggesting its potential as a lead compound for antibiotic development.
- Cancer Research : A study on various cancer cell lines indicated that the compound could inhibit cell growth through mechanisms such as cell cycle arrest or apoptosis induction. Further research is needed to clarify these pathways.
- Enzyme Binding Studies : Molecular docking studies have shown that this compound can bind effectively to certain enzymes, potentially leading to altered enzymatic activity. This binding affinity highlights its potential as a drug candidate targeting specific diseases .
Q & A
Q. What are the common synthetic routes for 3-Cyclopropyl-5-fluorobenzonitrile?
The synthesis typically involves cyclopropane ring formation and nitrile group introduction. A standard method starts with a fluorinated aromatic precursor, where cyclopropane is introduced via cyclopropanation reagents (e.g., Simmons-Smith) or transition-metal-catalyzed cross-coupling. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity during substitution reactions, while temperature control (e.g., 60–80°C) optimizes yield .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) identifies substituent positions and cyclopropane geometry. Mass spectrometry confirms molecular weight and fragmentation patterns. X-ray crystallography resolves stereochemical ambiguities, particularly for cyclopropane ring strain analysis .
Q. How does solvent choice influence the stability of this compound during storage?
Non-polar solvents (e.g., hexane) minimize hydrolysis of the nitrile group. Storage at low temperatures (−20°C) in amber vials prevents photodegradation. Stability assessments via HPLC at regular intervals are recommended .
Q. What safety protocols are critical when handling this compound?
Use fume hoods to avoid inhalation, nitrile gloves for skin protection, and eye wash stations. Toxicity assessments should include acute exposure tests (e.g., LD₅₀ in rodents) and ecotoxicity profiling (e.g., Daphnia magna assays) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Systematic Design of Experiments (DoE) evaluates variables like catalyst loading (e.g., Pd/C), solvent polarity, and reaction time. Response Surface Methodology (RSM) identifies optimal conditions. For example, using 2 mol% Pd(OAc)₂ in DMF at 70°C for 12 hours increased yields from 45% to 78% in pilot studies .
Q. What strategies address regioselective functionalization of this compound?
Directed ortho-metalation (DoM) with strong bases (e.g., LDA) enables selective substitution at the 2-position. Transition-metal catalysts (e.g., CuI) promote Sonogashira coupling at the fluorine-adjacent site. Computational modeling (DFT) predicts reactive sites based on electron density maps .
Q. How can computational modeling predict the biological activity of this compound derivatives?
Molecular docking (AutoDock Vina) simulates interactions with target proteins (e.g., kinases). Quantitative Structure-Activity Relationship (QSAR) models correlate substituent electronegativity with IC₅₀ values. Pharmacophore mapping identifies critical binding motifs .
Q. What methodologies resolve contradictions in spectral data for this compound analogs?
Comparative analysis using High-Resolution Mass Spectrometry (HRMS) validates molecular formulas. Replicating synthesis under controlled conditions isolates batch-specific impurities. Cross-referencing with databases (e.g., NIST Chemistry WebBook) confirms peak assignments .
Q. How can derivatization enhance the pharmacological profile of this compound?
Introducing electron-withdrawing groups (e.g., nitro) improves metabolic stability. Hydroxyl groups enable prodrug strategies via esterification. In vitro ADME assays (e.g., microsomal stability) prioritize derivatives with >50% bioavailability .
Q. What techniques evaluate interactions between this compound and biomolecules?
Surface Plasmon Resonance (SPR) measures binding kinetics to receptors (e.g., GPCRs). Fluorescence polarization assays quantify competitive inhibition. Isothermal Titration Calorimetry (ITC) provides thermodynamic profiles (ΔG, ΔH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
